(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan is a complex organic compound that belongs to the class of dibenzofurans. This compound is characterized by its unique structure, which includes two phosphinyl groups attached to a dibenzo[b,d]furan core. The presence of methoxyphenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core. This core can be synthesized through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers .
Industrial Production Methods
Industrial production of this compound may involve the use of metal complex catalysis to facilitate the cyclization and functionalization reactions. The process is optimized to ensure high yield and purity of the final product. The use of photochemical reactions has also been explored for the synthesis of related compounds, providing an alternative route for industrial production .
Chemical Reactions Analysis
Types of Reactions
(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for electrophilic reactions and butyl lithium for lithiation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include halogenated derivatives and lithiated intermediates, which can be further functionalized to obtain a variety of substituted dibenzofurans .
Scientific Research Applications
(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan has several scientific research applications:
Mechanism of Action
The mechanism of action of (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler analog with similar core structure but lacking the phosphinyl groups.
Dibenzo[b,d]thiophene: Similar in structure but contains sulfur instead of oxygen in the furan ring.
Carbazole: Another related compound with a nitrogen atom in the ring structure.
Uniqueness
This distinguishes it from other similar compounds and makes it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
(S)-(2-methoxyphenyl)-[6-[(2-methoxyphenyl)-phenylphosphanyl]dibenzofuran-4-yl]-phenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30O3P2/c1-39-31-21-9-11-23-33(31)42(27-15-5-3-6-16-27)35-25-13-19-29-30-20-14-26-36(38(30)41-37(29)35)43(28-17-7-4-8-18-28)34-24-12-10-22-32(34)40-2/h3-26H,1-2H3/t42-,43-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUFQNLKOKETSN-MJPWBCPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[P@](C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30O3P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.